molecular formula C12H15FN2 B13649558 1-(6-fluoro-1H-indol-3-yl)butan-2-amine CAS No. 1810-15-7

1-(6-fluoro-1H-indol-3-yl)butan-2-amine

Cat. No.: B13649558
CAS No.: 1810-15-7
M. Wt: 206.26 g/mol
InChI Key: WGHHHKLNAFDDGN-UHFFFAOYSA-N
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Description

1-(6-fluoro-1H-indol-3-yl)butan-2-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and synthetic drugs. The presence of a fluorine atom in the indole ring can significantly alter the compound’s biological activity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor. The butan-2-amine side chain can be attached using reductive amination or other suitable methods .

Industrial Production Methods

Industrial production of 1-(6-fluoro-1H-indol-3-yl)butan-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1-(6-fluoro-1H-indol-3-yl)butan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(6-fluoro-1H-indol-3-yl)butan-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(6-fluoro-1H-indol-3-yl)butan-2-amine involves its interaction with specific molecular targets and pathways in the body. The fluorine atom can enhance the compound’s binding affinity to certain receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-fluoro-1H-indol-3-yl)butan-2-amine is unique due to the specific position of the fluorine atom in the indole ring and the presence of the butan-2-amine side chain. These structural features can significantly influence its biological activity and properties, making it distinct from other similar compounds .

Properties

CAS No.

1810-15-7

Molecular Formula

C12H15FN2

Molecular Weight

206.26 g/mol

IUPAC Name

1-(6-fluoro-1H-indol-3-yl)butan-2-amine

InChI

InChI=1S/C12H15FN2/c1-2-10(14)5-8-7-15-12-6-9(13)3-4-11(8)12/h3-4,6-7,10,15H,2,5,14H2,1H3

InChI Key

WGHHHKLNAFDDGN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CNC2=C1C=CC(=C2)F)N

Origin of Product

United States

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